2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H3ClF3NO3 |
|---|---|
Molecular Weight |
241.55 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
XOWPMBWEEODLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Trifluoromethyl-Containing Building Blocks
Method Overview : Cyclocondensation reactions using trifluoromethyl precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) enable direct construction of the pyridine core with pre-installed substituents.
-
Example :
-
Step 1 : React cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate in methanol under alkaline conditions to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
-
Step 2 : Chlorination with POCl₃ at 110°C yields 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (74% yield).
-
Step 3 : Hydrolysis of the nitrile group to a carboxylic acid using HCl/H₂O or H₂SO₄.
-
Advantages : High regioselectivity; avoids late-stage functionalization.
Limitations : Requires harsh chlorination conditions.
Direct Trifluoromethoxylation of Chlorinated Pyridine Intermediates
Method Overview : Introducing the OCF₃ group via nucleophilic substitution or oxidative fluorination.
-
Example :
Advantages : Modular approach for late-stage diversification.
Limitations : Low nucleophilicity of CF₃O⁻ necessitates specialized reagents.
Palladium-Catalyzed Cross-Coupling
Method Overview : Coupling halogenated pyridines with trifluoromethoxy sources using transition-metal catalysts.
-
Example :
Advantages : Compatible with sensitive functional groups.
Limitations : Requires expensive catalysts (e.g., Pd(PPh₃)₄).
Industrial-Scale Synthesis
Continuous Flow Hydrogenation (Patent CN111004170A)
Procedure :
-
Alkylation : React 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate in DMF/K₂CO₃ (70°C, 1 h; 95% yield).
-
Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ 1 MPa, 45°C) reduces the nitrile to an amine.
-
Cyclization : Reflux in acidic DMF (pH 2–5) to form the carboxylic acid (73–75% overall yield).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation | DMF, K₂CO₃, 70°C | 95 |
| Hydrogenation | Pd/C, H₂ 1 MPa, 45°C | 98 |
| Cyclization | DMF, HCl, 110°C | 74–75 |
Advantages : Scalable; avoids intermediate isolation.
Vapor-Phase Fluorination (PMC Article)
Procedure :
-
Chlorination/Fluorination : 3-Picoline is chlorinated and fluorinated in a fluidized-bed reactor (320–380°C) to form 2-chloro-3-(trifluoromethyl)pyridine.
-
Carboxylation : Oxidative carboxylation of the methyl group using KMnO₄/H₂SO₄.
Key Data :
| Reaction Phase | Temperature (°C) | Product (GC PA%) |
|---|---|---|
| CFB Phase | 335 | 86.4 (TFMP) |
| Empty Phase | 380 | 64.1 (CTF) |
Advantages : High-throughput; suitable for bulk production.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 74 | Moderate | High |
| Trifluoromethoxylation | 65 | Low | Moderate |
| Continuous Flow | 75 | High | High |
| Vapor-Phase | 60–80 | High | Moderate |
Insights : Continuous flow and vapor-phase methods are optimal for industrial use, while cyclocondensation suits lab-scale synthesis.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves several steps:
- Starting Material : The process often begins with 2-chloropyridine.
- Trifluoromethoxylation : The trifluoromethoxy group is introduced using trifluoromethyl ethers in the presence of a base.
- Carboxylation : The carboxylic acid group is added through a carboxylation reaction, commonly using carbon dioxide under high-pressure conditions.
In industrial settings, methods such as batch processing and continuous flow chemistry are employed to enhance efficiency and yield during production.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique substituents enable the creation of compounds with specific electronic and steric properties, making it valuable for various synthetic pathways.
Biology
The biological applications of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid are notable. Research indicates that its derivatives may exhibit antimicrobial , antifungal , or antiviral activities. For instance:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Potential : Preclinical models have demonstrated that this compound can enhance the efficacy of traditional chemotherapeutics while reducing side effects .
Medicine
Pharmaceutical research has identified this compound as a potential candidate for drug discovery. Its structural features facilitate binding with biological targets, which is crucial for developing new therapeutic agents. The trifluoromethoxy group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and reach intracellular targets.
Industrial Applications
In the industrial sector, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is utilized in synthesizing agrochemicals and materials with specialized properties. Its unique characteristics lend themselves to applications requiring high thermal stability or specific electronic properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, demonstrating its potential as a novel therapeutic agent in treating resistant infections.
- Cancer Treatment Exploration : Another case study focused on using this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models .
Data Summary and Findings
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Building block for complex molecules | Enables synthesis with specific electronic properties |
| Biology | Antimicrobial & anticancer activity | Effective against resistant bacteria; enhances chemotherapy |
| Medicine | Drug discovery candidate | Facilitates binding to biological targets; improved cell penetration |
| Industry | Agrochemicals & specialized materials | High thermal stability & unique electronic characteristics |
Mechanism of Action
The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid with its structural analogs:
*Calculated based on molecular formula.
Biological Activity
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 590371-81-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C₇H₃ClF₃NO₂
- Molecular Weight : 225.55 g/mol
- IUPAC Name : 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- Synonyms : 2-chloro-4-trifluoromethyl nicotinic acid, 3-carboxy-2-chloro-4-trifluoromethyl pyridine
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial and anticancer properties. Its unique trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Pathogen | Activity | Mechanism |
|---|---|---|
| MRSA | Strong | Membrane disruption, metabolic inhibition |
| E. coli | Moderate | Cell wall synthesis inhibition |
| S. pneumoniae | Weak | Unknown |
Anticancer Activity
Research indicates that 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid may possess anticancer properties. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties against MRSA.
- Methodology : Disk diffusion method was employed to assess the effectiveness.
- Results : The compound demonstrated a significant zone of inhibition compared to control groups.
- : Suggests potential for development as an antimicrobial agent in clinical settings .
- Cytotoxicity Assay
The biological activity of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes crucial for bacterial survival and proliferation.
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis by disrupting cell cycle progression.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
-
Condensation : Reaction of halogenated pyridine precursors with trifluoromethoxy-containing reagents. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-mediated Ullmann-type reactions to introduce the trifluoromethoxy group .
-
Cyclization and functionalization : Acid-catalyzed cyclization under reflux in solvents like DMF or toluene, followed by carboxylation via CO₂ insertion or oxidation of a methyl group .
-
Optimization : Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–120°C), and solvent polarity. Yields are improved by using anhydrous conditions and inert atmospheres .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethoxy introduction | Pd(OAc)₂, Cs₂CO₃, tert-butanol, 100°C | 70–85 | |
| Carboxylation | HCl (aq.), 93–96°C, 17 h | 56–73 |
Q. How is the compound characterized for structural confirmation and purity?
- Methodology :
-
X-ray crystallography : SHELXL or SHELXS software for refining crystal structures, with emphasis on resolving the trifluoromethoxy group’s orientation .
-
Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for functional group analysis; characteristic signals include δ ~8.5 ppm (pyridine-H) and δ ~160 ppm (CF₃O in ¹⁹F NMR) .
-
Chromatography : HPLC (C18 column, acetonitrile/water) and LCMS for purity assessment (>98%) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| Melting Point | 158–159°C | |
| LCMS (M+1) | 225.56 |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic substitutions?
- Methodology :
- DFT calculations : Gaussian09 or similar software to model electron-withdrawing effects of the CF₃O group, which polarizes the pyridine ring and enhances electrophilicity at the 2- and 6-positions .
- Kinetic studies : Monitoring substituent effects using Hammett plots; σₚ values for CF₃O indicate strong meta-directing behavior .
Q. How can computational tools predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial enoyl-ACP reductase), leveraging the carboxylic acid’s role in metal coordination .
- Pharmacophore modeling : Highlighting the pyridine-carboxylic acid scaffold as a hinge-binding motif in kinase inhibitors .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response assays : IC₅₀ values against Mycobacterium tuberculosis (e.g., MIC = 0.5–2 µg/mL) vary due to protonation state; adjust buffer pH to match physiological conditions .
- Metabolic stability tests : Human liver microsome assays to assess CYP450-mediated degradation, which impacts efficacy .
Application-Oriented Questions
Q. What are the compound’s applications in designing metal-organic frameworks (MOFs)?
- Methodology :
- Coordination chemistry : The carboxylic acid group chelates metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks. Single-crystal XRD confirms octahedral geometry around metal centers .
- Porosity analysis : BET surface area measurements (e.g., 500–800 m²/g) for gas storage applications .
Q. How is the compound utilized in isotopic labeling for metabolic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
